molecular formula C9H13BrO2 B2554945 Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate CAS No. 15448-84-7

Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B2554945
CAS No.: 15448-84-7
M. Wt: 233.105
InChI Key: DHCYBMNKIWCNQV-UHFFFAOYSA-N
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Description

Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate (CAS 15448-84-7) is a valuable chemical building block characterized by its rigid bicyclic [2.2.1] heptane, or norbornane, framework. This structure, functionalized with both a bromine substituent and a methyl ester group, makes the compound a versatile intermediate in advanced organic synthesis and medicinal chemistry research. The bromine atom serves as a reactive handle for further synthetic manipulation, enabling cross-coupling reactions such as Suzuki or Negishi couplings to introduce complex carbon chains or aromatic systems. Concurrently, the carboxylate ester can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing additional avenues for molecular diversification. This compound is particularly useful in the design and synthesis of novel molecular scaffolds with potential application in drug discovery, materials science, and the development of chiral ligands for catalysis. Researchers will find it essential for constructing conformationally restricted systems that can mimic bioactive conformations or impart desired steric and electronic properties to a target molecule. The compound is provided with high purity and is handled with cold-chain transportation to ensure optimal stability . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO2/c1-12-7(11)8-2-4-9(10,6-8)5-3-8/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCYBMNKIWCNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate can be synthesized through a formal [4 + 2] cycloaddition reaction. This method involves the reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins under organocatalytic conditions. The reaction is highly enantioselective and can be carried out under mild and operationally simple conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. These typically involve optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Reduction Reactions: The ester group can be reduced to an alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

Major Products

    Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

    Reduction: The primary product is the corresponding alcohol.

    Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows for various transformations, making it a valuable precursor for synthesizing more complex molecules.

Synthetic Pathways
The synthesis of this compound typically involves the bromination of bicyclo[2.2.1]heptane-1-carboxylic acid followed by esterification. The use of reagents such as bromine or N-bromosuccinimide (NBS) under radical conditions is common in these synthetic routes.

Biological Applications

Pharmacological Investigations
Research has indicated potential biological activities associated with this compound, particularly its interactions with various biomolecules. Studies have explored its efficacy as a lead compound in drug discovery, focusing on its therapeutic properties against specific diseases.

Case Study: Anticancer Activity
A notable study investigated the anticancer properties of derivatives of this compound, demonstrating promising results in inhibiting tumor growth in vitro and in vivo models.

Material Science

Development of New Materials
In materials science, this compound is utilized in the development of specialty chemicals and new materials with enhanced properties, such as improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate involves its reactivity due to the presence of the bromine atom and ester group. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions are facilitated by the rigid bicyclic structure, which influences the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Key Differences :

  • Bromine vs.
  • Steric Effects : 7,7-Dimethyl groups in the solvolysis product () reduce ring strain and stabilize the molecule, unlike the bromine atom, which introduces electronic effects .

Nitrogen-Containing Derivatives

Compound Name Molecular Formula Substituents Key Properties/Applications References
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate HCl C₉H₁₆ClNO₂ Amino group at 4-position Basic and polar; used in chiral resolution and peptide synthesis
Methyl (1S,2R,4R)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate C₁₂H₁₅NO₂S Thienyl and 7-aza groups Constrained proline analog; enantiomers resolved via HPLC
tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate C₁₄H₂₂O₃ tert-Butyl ester and 2-oxoethyl Bulkier ester group improves stability; intermediate in multistep syntheses

Key Differences :

  • Amino vs. Bromine: The amino group (pKa ~9–10) enables acid-base reactivity and participation in condensation reactions, contrasting with bromine’s role in electrophilic substitutions .
  • 7-Azabicyclo Framework : Incorporation of nitrogen alters ring electronics and conformational flexibility, making it suitable for bioactive molecule design .

Boron and Aromatic Substituents

Compound Name Molecular Formula Substituents Key Properties/Applications References
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[2.2.1]heptane-1-carboxylate C₁₅H₂₅BO₄ Boronate ester at 4-position Suzuki-Miyaura cross-coupling partner; molecular weight 280.18 g/mol
Ethyl 3-nitro-6-oxo-2-phenylbicyclo[2.2.1]heptane-1-carboxylate C₁₆H₁₇NO₅ Nitro and phenyl groups Electron-withdrawing groups enhance reactivity in cycloadditions

Key Differences :

  • Boronate Ester : Enables carbon-carbon bond formation via cross-coupling, whereas bromine is typically used in SN2 or elimination reactions .
  • Nitro/Phenyl Groups : Increase steric and electronic complexity, directing reactivity toward cycloadditions or asymmetric catalysis .

Biological Activity

Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

  • Molecular Formula : C9H13BrO2
  • Molecular Weight : 219.08 g/mol
  • CAS Number : 14952277

Mechanisms of Biological Activity

Research indicates that bicyclic compounds like this compound can exhibit various biological activities through different mechanisms:

  • Antimicrobial Activity : Some studies have shown that bicyclic compounds possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating selective toxicity that could be leveraged for therapeutic applications.
  • Enzymatic Inhibition : this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can affect cellular processes.

Synthesis Pathways

The synthesis of this compound typically involves multiple steps, including:

  • Formation of Bicyclic Structures : Utilizing cyclization reactions to create the bicyclic framework.
  • Bromination : Introducing bromine at the 4-position to enhance biological activity.
  • Esterification : Converting the carboxylic acid group into a methyl ester to improve solubility and bioavailability.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various bicyclic compounds, including this compound. The results indicated significant cytotoxic effects against breast cancer cell lines with IC50 values in the micromolar range, suggesting potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Screening

In another investigation, this compound was screened for antimicrobial activity against a panel of pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited moderate inhibitory effects, highlighting its potential as a lead compound for antibiotic development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate inhibition of bacteria
CytotoxicityIC50 in micromolar range
Enzymatic InhibitionPotential inhibition of metabolic enzymes

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate to improve yields?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions, such as temperature, solvent, and catalysts. For bicycloheptane derivatives, bromination efficiency can vary significantly depending on steric and electronic effects. For example, substituents on the bicyclic framework (e.g., methyl or morpholino groups) influence reaction pathways and yields, as seen in compounds with yields ranging from 11% to 89% in analogous syntheses . Purification via column chromatography (e.g., hexane/ethyl acetate gradients) is critical for isolating high-purity products .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural elucidation. Key diagnostic signals include coupling patterns for bicyclic protons and substituent-specific shifts (e.g., bromine-induced deshielding). For example, bicyclo[2.2.1]heptane derivatives exhibit distinct bridgehead proton resonances between δ 1.5–2.3 ppm . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate functional groups like ester carbonyls (IR ~1740 cm⁻¹) .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of bicycloheptane-based derivatives?

  • Methodological Answer : Stereochemical outcomes depend on reaction mechanisms and intermediates. For instance, base-induced epimerization (e.g., triethylamine in methanol) can shift equilibrium between endo and exo isomers, as demonstrated in the conversion of (1S,2R,4R)- to (1S,2S,4R)-isomers with 70:30 selectivity . Chiral auxiliaries or asymmetric catalysis (e.g., proline-derived catalysts) may also enforce stereoselectivity in Diels-Alder reactions .

Q. What methods resolve enantiomers of bicycloheptane-based proline analogs?

  • Methodological Answer : Chiral High-Performance Liquid Chromatography (HPLC) is highly effective for enantiomer resolution. For example, racemic mixtures of 7-azabicyclo[2.2.1]heptane proline derivatives were separated using chiral columns, yielding >99% enantiomeric excess (ee) for both (1S,2R,4R)- and (1R,2S,4S)-forms . This avoids laborious diastereomer crystallization steps .

Q. How can researchers address discrepancies in stereochemical outcomes during epimerization?

  • Methodological Answer : Epimerization ratios (e.g., 70:30 endo/exo) are influenced by solvent polarity, base strength, and reaction time. In cases of undesired ratios, iterative chromatography or kinetic trapping (e.g., rapid reduction of aldehydes to alcohols) can isolate the desired isomer. For example, NaBH₄ reduction of a formyl intermediate stabilized the endo-hydroxymethyl derivative with 97% yield .

Data Contradiction Analysis

Q. Why do analogous bicycloheptane derivatives exhibit vastly different yields (e.g., 12% vs. 89%)?

  • Methodological Answer : Yield disparities arise from steric hindrance, electronic effects, and intermediate stability. For instance, morpholino-substituted derivatives (e.g., compound 13a, 11% yield) face challenges in nucleophilic substitution due to bulky groups, whereas bromoethyl derivatives (compound 12, 89% yield) benefit from favorable leaving-group reactivity . Reaction scalability (multi-gram vs. milligram) also impacts reproducibility .

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